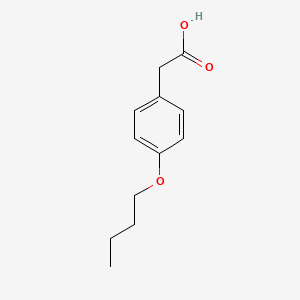

4-Butoxyphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-butoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJMYYFCWBVKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196518 | |

| Record name | Acetic acid, (p-butoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-57-3 | |

| Record name | 4-Butoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (p-butoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P55RDR58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of 4-Butoxyphenylacetic Acid

Introduction

In the fields of pharmaceutical development, metabolomics, and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational requirement. The principle of "structure dictates function" is paramount, and any ambiguity can lead to significant setbacks in research and development. This guide provides an in-depth, technical walkthrough of the process used to elucidate the structure of 4-butoxyphenylacetic acid, a valuable organic intermediate.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. We will explore how orthogonal analytical techniques are integrated to build a self-validating system, ensuring the highest degree of confidence in the final structural assignment.[1][2]

Pre-Analysis and Initial Hypothesis

Before embarking on spectroscopic analysis, we begin with the known preliminary data for the compound .

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.25 g/mol

From the molecular formula, we can calculate the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation. This value provides the first clue about the presence of rings or multiple bonds.

IHD Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 12 - (16/2) + 1 IHD = 12 - 8 + 1 = 5

An IHD of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation—one ring and three double bonds) and one additional double bond, most likely a carbonyl group (C=O) given the three oxygen atoms in the formula. This leads to the hypothesized structure of a substituted phenylacetic acid.

The Integrated Spectroscopic Approach

No single analytical technique is sufficient for complete structure determination.[1][3] A robust elucidation strategy relies on integrating data from multiple spectroscopic methods, where each technique provides a unique piece of the structural puzzle.[2] The convergence of this data creates a comprehensive and validated structural picture.

Caption: Workflow for integrated spectroscopic analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Objective: To confirm the molecular weight and gain insights into the structural backbone through fragmentation analysis.

Methodology: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.

Expected Data & Interpretation:

-

Molecular Ion Peak (M⁺): A peak at m/z = 208 would confirm the molecular weight of C₁₂H₁₆O₃. The presence of this peak is crucial for validating the molecular formula. For aromatic acids, this peak is typically strong due to the stability of the ring.[4][5]

-

Key Fragmentation Patterns: The fragmentation pattern provides a roadmap of the molecule's structure. For 4-butoxyphenylacetic acid, we anticipate several characteristic cleavages:

-

Loss of COOH (M-45): Cleavage of the bond between the methylene group and the carboxyl group would result in a fragment at m/z = 163. This is a common fragmentation for carboxylic acids.[5][6]

-

Loss of Butene (McLafferty Rearrangement): A characteristic rearrangement for ethers and carbonyl compounds can lead to the loss of butene (C₄H₈, 56 Da), resulting in a fragment at m/z = 152.

-

Benzylic Cleavage: Cleavage of the C-C bond alpha to the aromatic ring is highly favorable, leading to the formation of a tropylium-like ion. The primary fragmentation would be the loss of the COOH radical, leading to a fragment at m/z = 163.

-

Ether Fragmentation (α-cleavage): Cleavage of the bond alpha to the ether oxygen can occur, leading to characteristic fragments.[4][7]

-

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the specific functional groups present in the molecule, which were inferred from the molecular formula and IHD.

Methodology: A small amount of the sample is analyzed using Fourier-Transform Infrared (FTIR) spectroscopy, which measures the absorption of infrared radiation by the molecule's bonds.

Expected Data & Interpretation: The IR spectrum provides a "fingerprint" of the functional groups.[8][9]

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for 4-Butoxyphenylacetic Acid |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | The most telling feature of a carboxylic acid. Its broadness is due to hydrogen bonding.[8][10][11][12] This band will overlap with C-H stretches.[8] |

| C-H Stretch (Aromatic) | 3100-3000 | Indicates C-H bonds directly on the benzene ring.[13][14][15] |

| C-H Stretch (Aliphatic) | 3000-2850 | Confirms the presence of the butyl chain and the methylene group (CH₂). |

| C=O Stretch (Carboxylic Acid) | 1760-1690 (strong, sharp) | A strong, intense peak confirming the carbonyl group of the carboxylic acid.[8][10][11] |

| C=C Stretch (Aromatic) | ~1600 & ~1500 | Two distinct peaks characteristic of the carbon-carbon double bonds within the benzene ring.[13][14][15] |

| C-O Stretch (Ether & Acid) | 1320-1210 | A strong peak confirming the C-O single bonds of both the aryl ether and the carboxylic acid.[8][12] |

The combination of a very broad O-H stretch and a strong C=O stretch around 1700 cm⁻¹ is definitive evidence for the presence of a carboxylic acid functional group.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework.[1] We will analyze both ¹H (proton) and ¹³C (carbon) NMR spectra.

¹H NMR Spectroscopy

Objective: To determine the number of distinct proton environments, their integration (number of protons), and their connectivity through spin-spin splitting.

Expected Data & Interpretation:

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~11-12 | 1H | Singlet (broad) | -COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[10][11] Its signal disappears upon a D₂O shake. |

| ~7.1-7.3 | 2H | Doublet | Ar-H (ortho to CH₂) | Aromatic protons on carbons 2 and 6. They are split by the protons on carbons 3 and 5. The characteristic pattern suggests para-substitution.[13] |

| ~6.8-7.0 | 2H | Doublet | Ar-H (ortho to O-Bu) | Aromatic protons on carbons 3 and 5. They are split by the protons on carbons 2 and 6. They are shifted upfield due to the electron-donating effect of the ether group. |

| ~3.9-4.1 | 2H | Triplet | -O-CH₂ -CH₂-CH₂-CH₃ | The methylene group directly attached to the deshielding ether oxygen atom. It is split by the adjacent CH₂ group into a triplet. |

| ~3.6 | 2H | Singlet | Ar-CH₂ -COOH | The benzylic protons are adjacent to the aromatic ring and the carbonyl group. With no adjacent protons, they appear as a singlet.[14][15] |

| ~1.7-1.8 | 2H | Sextet | -O-CH₂-CH₂ -CH₂-CH₃ | The second methylene group in the butyl chain. It is split by the two adjacent CH₂ groups (2+3 protons), resulting in a complex multiplet (sextet). |

| ~1.4-1.5 | 2H | Sextet | -O-CH₂-CH₂-CH₂ -CH₃ | The third methylene group in the butyl chain. It is split by the two adjacent CH₂ groups (2+3 protons), resulting in a complex multiplet (sextet). |

| ~0.9-1.0 | 3H | Triplet | -O-CH₂-CH₂-CH₂-CH₃ | The terminal methyl group protons. They are split by the adjacent CH₂ group into a triplet. |

The clear separation of the aromatic region into two distinct doublets is a hallmark of a 1,4- (para) disubstituted benzene ring.[13][16]

¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments.

Expected Data & Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | C =O (Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[10][11] |

| ~158 | C -O (Aromatic) | The aromatic carbon directly bonded to the ether oxygen (C4). |

| ~130 | C -H (Aromatic) | Aromatic carbons ortho to the CH₂ group (C2, C6). |

| ~127 | C -CH₂ (Aromatic) | The aromatic carbon bearing the acetic acid substituent (C1). |

| ~115 | C -H (Aromatic) | Aromatic carbons ortho to the ether group (C3, C5), shielded by the electron-donating oxygen. |

| ~68 | -O-C H₂- | The carbon of the butyl chain directly attached to the ether oxygen. |

| ~40 | -C H₂-COOH | The benzylic carbon. |

| ~31 | -O-CH₂-C H₂- | The second carbon of the butyl chain. |

| ~19 | -O-CH₂-CH₂-C H₂- | The third carbon of the butyl chain. |

| ~14 | -C H₃ | The terminal methyl carbon of the butyl chain. |

Due to the symmetry of the para-substituted ring, only 4 signals are expected for the 6 aromatic carbons.[14][17] The total count of 10 distinct carbon signals matches the molecular structure.

Data Integration and Structure Confirmation

Caption: Integration of data to confirm the final structure.

-

MS confirms the molecular weight is 208 , matching the formula C₁₂H₁₆O₃.

-

IR definitively identifies the carboxylic acid (broad O-H, strong C=O) and aromatic (C=C, aromatic C-H) functionalities.

-

¹H and ¹³C NMR together map the entire carbon-hydrogen skeleton. The para-substituted aromatic pattern is unmistakable in the ¹H NMR. The distinct signals for the butoxy group and the singlet for the benzylic CH₂ are perfectly aligned with the proposed structure.

-

All data points are internally consistent. The number of protons and carbons observed in NMR matches the molecular formula from MS. The functional groups seen in IR are accounted for in the NMR chemical shifts. This cross-validation provides a high degree of certainty in the final structure.

Standard Experimental Protocols

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube. CDCl₃ is suitable for this compound, but if the carboxylic acid proton signal is too broad, DMSO-d₆ can provide a sharper peak.

-

IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

-

Mass Spectrometry (EI): The sample is introduced into the instrument via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Instrumentation Parameters

-

NMR Spectrometer: A 400 MHz or 500 MHz spectrometer is standard. ¹H NMR spectra are typically acquired with 16-32 scans. ¹³C NMR spectra require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

FTIR Spectrometer: Data is typically collected over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is standard, with 16-32 scans co-added to improve the signal-to-noise ratio.

-

Mass Spectrometer: For EI, a standard ionization energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 40-400.

Conclusion

The structural elucidation of 4-butoxyphenylacetic acid serves as a prime example of the modern, multi-technique approach to chemical analysis. By systematically applying mass spectrometry, infrared spectroscopy, and both proton and carbon nuclear magnetic resonance spectroscopy, we can deconstruct the molecule into its constituent parts and then reassemble them with confidence. The consistency and cross-validation across these orthogonal datasets provide an unambiguous and trustworthy confirmation of the molecular structure, a critical step in any chemical research or development pipeline.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved from [Link]

-

Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]

-

Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Structure Elucidation by Integrated Spectroscopic Methods. (n.d.). eGyanKosh. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

-

Fragmentation Patterns of Ethers, Aldehydes, Ketones, Esters, and Carboxylic Acids. (2021). YouTube. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]

-

Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. fiveable.me [fiveable.me]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. scienceready.com.au [scienceready.com.au]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

4-Butoxyphenylacetic acid CAS number

An In-depth Technical Guide to 4-Butoxyphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Butoxyphenylacetic acid (CAS No. 4547-57-3), a pivotal intermediate in pharmaceutical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with in-depth knowledge of its chemical properties, synthesis, purification, and analytical characterization. Particular emphasis is placed on its role as a key starting material for the anti-inflammatory agent Bufexamac, illustrating its significance in medicinal chemistry. The guide includes detailed, field-tested protocols, explains the scientific rationale behind methodological choices, and adheres to the highest standards of scientific integrity.

Chemical Identity and Physicochemical Properties

4-Butoxyphenylacetic acid is a carboxylic acid derivative of phenylacetic acid, featuring a butoxy ether group at the para position of the benzene ring. This structural feature is crucial for its utility as a building block in organic synthesis. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 4547-57-3 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | White to off-white powder or crystal | [1] |

| Melting Point | 82-88 °C | [1] |

| Boiling Point | 86-87 °C at 1 Torr | [1] |

| pKa | 4.45 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| EINECS Number | 224-904-1 | [1] |

Synthesis and Purification

The most common and industrially viable route for synthesizing 4-Butoxyphenylacetic acid is via the Williamson ether synthesis, starting from a 4-hydroxyphenylacetic acid ester, followed by hydrolysis. This two-step process is reliable and scalable.

Causality in Experimental Design:

-

Choice of Starting Material: Ethyl 4-hydroxyphenylacetate is preferred over the free acid for the etherification step. The free carboxylic acid's proton is highly acidic and would be preferentially deprotonated by the base, interfering with the desired phenoxide formation. Using an ester protects the carboxylic acid functionality.

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile but is not so strong that it would promote side reactions or hydrolysis of the ester under the reaction conditions.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is used. These solvents effectively dissolve the reactants and the intermediate salt while not participating in the reaction, facilitating the SN2 substitution mechanism.

-

Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) is a standard and efficient method to convert the ethyl ester back to the carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.

Detailed Synthesis Workflow

Caption: Synthetic pathway for 4-Butoxyphenylacetic acid.

Step-by-Step Laboratory Protocol:

-

Etherification:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-hydroxyphenylacetate (1 equiv.), potassium carbonate (1.5 equiv.), and acetone.

-

Stir the suspension and add 1-bromobutane (1.2 equiv.).

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude ethyl 4-butoxyphenylacetate.

-

-

Hydrolysis:

-

Acidification and Isolation:

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 1-2.[2]

-

A white precipitate of 4-Butoxyphenylacetic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

-

Purification Protocol:

For high-purity material required for drug development, the dried crude product should be purified.

-

Method: Recrystallization.

-

Solvent System: Petroleum ether (boiling range 40-60°C).[1]

-

Procedure: Dissolve the crude acid in a minimum amount of hot petroleum ether. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly. This process effectively removes minor impurities, yielding a product with >98% purity.[1]

Applications in Drug Development

The primary and most significant application of 4-Butoxyphenylacetic acid is its role as a key intermediate in the synthesis of Bufexamac .[1]

-

Bufexamac (2-(4-butoxyphenyl)-N-hydroxyacetamide): Bufexamac is a non-steroidal anti-inflammatory drug (NSAID) that was used topically to treat skin conditions like eczema and systemically for rheumatic disorders. It functions as a cyclooxygenase (COX) inhibitor, reducing the production of prostaglandins involved in inflammation.

The synthesis of Bufexamac from 4-Butoxyphenylacetic acid involves the conversion of the carboxylic acid to an activated form (like an acyl chloride or ester) followed by reaction with hydroxylamine. The 4-butoxy group is a critical pharmacophoric feature of the final drug molecule. Therefore, 4-Butoxyphenylacetic acid is a high-value starting material for pharmaceutical companies involved in the production of certain anti-inflammatory agents.[1] Its structural motif is also of interest to medicinal chemists designing novel therapeutic agents with potential analgesic and anti-inflammatory properties.

Analytical Characterization

To ensure the identity, purity, and quality of synthesized 4-Butoxyphenylacetic acid, a combination of analytical techniques is employed. This self-validating system confirms that the target molecule has been produced and meets the required specifications.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural confirmation. The expected spectrum would show:

-

A triplet corresponding to the terminal methyl group (-CH₃) of the butoxy chain (~0.9 ppm).

-

Two multiplets for the internal methylene groups (-CH₂CH₂-) of the butoxy chain (~1.4-1.7 ppm).

-

A triplet for the methylene group attached to the ether oxygen (O-CH₂-) (~3.9 ppm).

-

A singlet for the methylene protons of the acetic acid moiety (-CH₂COOH) (~3.6 ppm).

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (~6.8 and 7.2 ppm).

-

A broad singlet for the carboxylic acid proton (-COOH) (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by showing all unique carbon environments in the molecule, confirming the carbon skeleton.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carbonyl group of the carboxylic acid (~1700 cm⁻¹).

-

C-O stretching from the ether linkage (~1250 cm⁻¹).

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M-H]⁻ ion at m/z 207.24 in negative mode or the [M+Na]⁺ ion at m/z 231.23 in positive mode.

-

HPLC (High-Performance Liquid Chromatography): The primary method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a small amount of acid like formic or phosphoric acid to suppress ionization) is typically used. Purity is determined by the area percentage of the main product peak.

Safety and Handling

4-Butoxyphenylacetic acid is classified as a hazardous substance requiring careful handling in a laboratory setting.

-

Hazard Classification: Harmful (Xn) and Irritant (Xi).[1]

-

Risk Statements (Translated to GHS):

-

May cause skin irritation.

-

May cause serious eye irritation/damage.

-

May cause respiratory irritation.

-

-

Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

- Chen, J., et al. (2013). Process for synthesizing phenylacetic acid by carbonylation of toluene. US Patent US20130303798A1.

-

Khalafi-Nezhad, A., et al. (2006). (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. Sciforum. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-N-BUTOXYPHENYLACETIC ACID. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Butoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Butoxyphenylacetic acid is a carboxylic acid derivative with significant potential in organic synthesis and medicinal chemistry. As a member of the phenylacetic acid family, it serves as a versatile building block for the development of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and explores its current and potential applications in research and drug development, with a focus on its prospective role as an anti-inflammatory agent.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of many therapeutic agents. The incorporation of a phenylacetic acid moiety can confer a range of biological activities. This guide focuses on a specific derivative, 4-Butoxyphenylacetic acid, providing in-depth technical information for researchers and developers in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

4-Butoxyphenylacetic acid is an organic compound characterized by a phenyl ring substituted with a butoxy group and an acetic acid group at positions 4 and 1, respectively.

| Identifier | Value |

| IUPAC Name | 2-(4-Butoxyphenyl)acetic acid |

| Synonyms | 4-n-Butoxyphenylacetic acid, p-Butoxyphenylacetic acid |

| CAS Number | 4547-57-3[1] |

| Molecular Formula | C₁₂H₁₆O₃[1] |

| Molecular Weight | 208.25 g/mol |

| Appearance | White to light yellow powder or crystals[1] |

Physicochemical Data:

| Property | Value | Source |

| Melting Point | 82-88 °C | [1] |

| Boiling Point | 86-87 °C @ 1 Torr | [1] |

| Solubility | Soluble in methanol. | [1] |

| pKa (Predicted) | 4.45 ± 0.10 | [1] |

Synthesis and Purification

A common and effective method for the synthesis of 4-Butoxyphenylacetic acid is through the Willgerodt-Kindler reaction, followed by hydrolysis. This reaction allows for the conversion of an aryl alkyl ketone to a carboxylic acid with the same number of carbon atoms.

Synthetic Pathway: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful tool for the synthesis of aryl-substituted carboxylic acids and their derivatives. The reaction typically involves heating an aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Caption: Synthetic pathway for 4-Butoxyphenylacetic acid via the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis

Causality: This two-step protocol is designed to first form the stable thioamide intermediate from the readily available 4-butoxyacetophenone. The subsequent hydrolysis is a standard and high-yielding method to convert the thioamide to the desired carboxylic acid.

Step 1: Synthesis of the Thioamide Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butoxyacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

The crude thioamide will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

Step 2: Hydrolysis to 4-Butoxyphenylacetic Acid

-

Transfer the crude thioamide to a round-bottom flask.

-

Add a 10-20% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux until the evolution of ammonia ceases and the solid has dissolved.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid (HCl).

-

The 4-Butoxyphenylacetic acid will precipitate as a white to off-white solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

Purification Protocol

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent.

-

Dissolve the crude 4-Butoxyphenylacetic acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or toluene).

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a short period.

-

Hot filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized 4-Butoxyphenylacetic acid.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the method of choice for analyzing moderately polar compounds like phenylacetic acid derivatives. A C18 column provides a nonpolar stationary phase, and a polar mobile phase (water/acetonitrile) is used for elution. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Proposed HPLC Method:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid. A typical starting point would be a 50:50 mixture.[2]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Caption: A typical workflow for the HPLC analysis of 4-Butoxyphenylacetic acid.

Mass Spectrometry (MS)

The mass spectrum of 4-(n-butoxyphenyl)acetic acid provides valuable information for structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z 208, corresponding to the molecular weight. Fragmentation patterns can also be observed, which aid in confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

~0.9 ppm (triplet, 3H): Terminal methyl group of the butoxy chain.

-

~1.4-1.5 ppm (sextet, 2H): Methylene group adjacent to the terminal methyl group.

-

~1.7-1.8 ppm (quintet, 2H): Methylene group adjacent to the oxygen atom.

-

~3.6 ppm (singlet, 2H): Methylene group of the acetic acid moiety.

-

~3.9 ppm (triplet, 2H): Methylene group attached to the ether oxygen.

-

~6.8-6.9 ppm (doublet, 2H): Aromatic protons ortho to the butoxy group.

-

~7.1-7.2 ppm (doublet, 2H): Aromatic protons meta to the butoxy group.

-

~11-12 ppm (singlet, 1H): Carboxylic acid proton (this signal may be broad and its position can vary).

Applications in Research and Drug Development

Role as a Pharmaceutical Intermediate

4-Butoxyphenylacetic acid is a valuable intermediate in the synthesis of more complex molecules. Its carboxylic acid group can be readily converted into esters, amides, and other functional groups, making it a versatile starting material for the construction of novel drug candidates.

Potential as an Anti-Inflammatory Agent

Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their inhibition can lead to a reduction in pain and swelling. While specific studies on the anti-inflammatory activity of 4-Butoxyphenylacetic acid are limited, its structural similarity to other known anti-inflammatory agents suggests it may have similar biological activity.

Caption: Proposed mechanism of anti-inflammatory action via inhibition of prostaglandin synthesis.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Butoxyphenylacetic acid. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Butoxyphenylacetic acid is a compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. Its straightforward synthesis and versatile chemical nature make it an attractive target for further investigation, particularly in the development of novel anti-inflammatory agents. This guide provides a foundational understanding of its properties and methodologies, intended to support and facilitate future research and development efforts.

References

-

SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Butoxyphenylacetic Acid

Abstract

The solubility of an active pharmaceutical ingredient or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various systems, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 4-butoxyphenylacetic acid. In the absence of extensive published quantitative data for this specific molecule, this paper establishes a robust theoretical framework to predict its solubility based on its distinct molecular structure. We delve into the underlying chemical principles, drawing comparisons with structurally related analogs to build a scientifically-grounded predictive model. Furthermore, this guide presents detailed, field-proven, step-by-step protocols for the experimental determination of both thermodynamic and pH-dependent solubility, empowering researchers to generate precise, reliable data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the solubility characteristics of 4-butoxyphenylacetic acid.

Introduction and Physicochemical Profile

4-Butoxyphenylacetic acid is an organic compound featuring a phenylacetic acid core substituted with a butoxy group at the para (4) position. This structure imparts a dual nature to the molecule: a hydrophilic, ionizable carboxylic acid group and a significantly hydrophobic butoxy-phenyl tail. This balance is the primary determinant of its solubility across different solvent systems. Understanding this property is essential for its application as a building block in organic synthesis or as a candidate in pharmaceutical development.[1]

Key physicochemical properties are summarized below. It is important to note that while some data can be sourced, properties like the acid dissociation constant (pKa) are often estimated for novel or less-studied compounds based on known chemical principles.

Table 1: Physicochemical Properties of 4-Butoxyphenylacetic Acid

| Property | Value / Description | Source / Method |

| IUPAC Name | 2-(4-butoxyphenyl)acetic acid | --- |

| CAS Number | 18787-13-8 | Verified |

| Molecular Formula | C₁₂H₁₆O₃ | --- |

| Molecular Weight | 208.25 g/mol | Calculated |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not readily available; requires experimental determination. | --- |

| pKa (Predicted) | ~4.5 | Estimated based on analogs |

The pKa of the carboxylic acid is predicted to be approximately 4.5. This estimation is based on the pKa of similar structures, such as 4-hydroxyphenylacetic acid (~4.59), and the minimal electronic influence of a para-alkoxy group on the carboxyl function.[2] This value is critical, as it indicates the compound will be predominantly in its neutral, less water-soluble form at a pH below 4.5 and will convert to its more soluble anionic (carboxylate) form in solutions with a pH above this value.

Theoretical Principles of Solubility

The solubility of 4-butoxyphenylacetic acid is governed by the interplay between its hydrophilic and hydrophobic components, a classic structure-property relationship.

-

Hydrophilic Moiety: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl and hydroxyl oxygens). This allows for favorable interactions with polar protic solvents like water and alcohols.

-

Hydrophobic Moiety: The benzene ring and, most significantly, the four-carbon butyl chain (-O(CH₂)₃CH₃) constitute a large, nonpolar region. This part of the molecule disrupts the hydrogen-bonding network of water, leading to an entropically unfavorable state and thus, low aqueous solubility.

The core principle of "like dissolves like" dictates that the molecule will be more soluble in solvents with a polarity similar to its own overall character. Due to the large hydrophobic tail, the overall character of 4-butoxyphenylacetic acid is significantly nonpolar.

A critical insight can be gained by comparing it to its shorter-chain analog, 4-methoxyphenylacetic acid (CAS 104-01-8). The aqueous solubility of 4-methoxyphenylacetic acid is reported to be in the range of 6 g/L.[3] The substitution of a small methyl group with a much larger butyl group drastically increases the size of the hydrophobic region. This structural change is expected to cause a significant decrease in aqueous solubility for 4-butoxyphenylacetic acid compared to its methoxy counterpart.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following solubility behavior for 4-butoxyphenylacetic acid in a range of common laboratory solvents is predicted. These are qualitative predictions intended to guide experimental design.

Table 2: Predicted Solubility of 4-Butoxyphenylacetic Acid at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water (pH 7) | Polar Protic | Very Sparingly Soluble | The large hydrophobic butoxy-phenyl group dominates the molecule, significantly outweighing the hydrophilic nature of the carboxylate anion formed at neutral pH. Expected to be much less soluble than the 6 g/L of its methoxy analog.[3] |

| Water (pH 2) | Acidic Aqueous | Insoluble | At a pH well below the predicted pKa (~4.5), the compound exists in its neutral carboxylic acid form, minimizing polarity and aqueous solubility. |

| Water (pH 10) | Basic Aqueous | Slightly to Moderately Soluble | At a pH well above the pKa, the compound is deprotonated to form the more polar carboxylate salt, which enhances solubility through ion-dipole interactions. |

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can hydrogen bond with the carboxylic acid group and their alkyl chains can interact favorably with the hydrophobic portion of the molecule. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to dissolve the molecule, interacting with the carboxyl group via dipole-dipole forces without the steric hindrance of a protic solvent. |

| Dichloromethane | Moderately Polar | Soluble | The overall polarity of the solute is well-matched to moderately polar solvents like dichloromethane. |

| Hexane / Toluene | Nonpolar | Slightly Soluble to Insoluble | While the butoxy-phenyl group has affinity for nonpolar solvents, the highly polar carboxylic acid group will resist dissolution, likely leading to poor overall solubility. |

Experimental Protocols for Definitive Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The "gold standard" for determining the maximum dissolved concentration of a compound in a solvent at equilibrium is the shake-flask method .[4] The following protocols provide a self-validating system for generating reliable data.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This protocol determines the equilibrium solubility in various organic and aqueous solvents.

Objective: To find the saturation concentration of 4-butoxyphenylacetic acid at a specified temperature (e.g., 25 °C).

Materials:

-

4-Butoxyphenylacetic acid (solid)

-

Selected solvents (e.g., water, methanol, acetone, hexane)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid 4-butoxyphenylacetic acid to a series of vials. "Excess" is critical; a visible layer of undissolved solid must remain at the end of the experiment.[5] A starting point is ~20 mg of solid per 5 mL of solvent.

-

Solvent Addition: Accurately pipette 5.0 mL of the desired solvent into each vial. Prepare each solvent condition in triplicate for statistical validity.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the vials at a consistent speed (e.g., 200 RPM) for at least 24 hours. For compounds that may equilibrate slowly, a 48 or 72-hour time point is recommended to ensure equilibrium has been reached.[5]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for 1-2 hours to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[5]

-

Dilution: Accurately perform a serial dilution of the filtered saturate into fresh solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV (see Protocol 4.3), to determine the concentration.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilutions. The average of the triplicate results is reported as the thermodynamic solubility.

Protocol 2: pH-Dependent Aqueous Solubility Profile

Objective: To determine the solubility of 4-butoxyphenylacetic acid in aqueous buffers across a physiologically relevant pH range.

Methodology: This protocol follows the same steps as Protocol 4.1, with the following key modifications:

-

Solvents: Instead of pure solvents, use a series of well-characterized aqueous buffers (e.g., phosphate, acetate, borate) at various pH levels (e.g., pH 2, 4, 5, 6, 7.4, 9).

-

pH Measurement: It is imperative to measure the final pH of the saturated solution after equilibration, as the dissolution of an acidic compound can alter the buffer's pH.[4] This final pH value should be reported alongside the solubility result.

Protocol 3: Analytical Quantification by HPLC-UV

Objective: To accurately measure the concentration of dissolved 4-butoxyphenylacetic acid.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 60:40 Acetonitrile:Water with 0.1% acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning a standard solution of the compound; likely around 220-230 nm due to the phenyl ring.

-

Injection Volume: 10 µL.

Methodology:

-

Standard Curve Preparation: Prepare a stock solution of 4-butoxyphenylacetic acid in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Calibration: Inject the standards and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.995.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiments.

-

Concentration Determination: Use the linear regression equation from the calibration curve to determine the concentration of the unknown samples based on their measured peak areas.

Sources

- 1. 104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206 [lobachemie.com]

- 2. chemos.de [chemos.de]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 4-甲氧基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Butoxyphenylacetic Acid, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive technical overview of 4-Butoxyphenylacetic acid, a key building block in the synthesis of various organic molecules. Our focus is to furnish researchers and drug development professionals with a foundational understanding of its physicochemical properties, centered around a critical parameter: the melting point. This document moves beyond a simple recitation of data, delving into the theoretical underpinnings and practical methodologies that ensure scientific integrity and reproducibility. As a Senior Application Scientist, the emphasis here is on the "why" behind the "how," fostering a deeper comprehension of the experimental choices and the self-validating nature of robust scientific protocols.

Introduction to 4-Butoxyphenylacetic Acid

4-Butoxyphenylacetic acid (CAS No. 4547-57-3) is a carboxylic acid derivative of phenylacetic acid. Its structure, featuring a butoxy group at the para position of the phenyl ring, imparts specific lipophilic and electronic characteristics that are leveraged in organic synthesis.

Table 1: Physicochemical Properties of 4-Butoxyphenylacetic Acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Melting Point | 82-88 °C | Commercial Suppliers |

| Boiling Point | 86-87 °C at 1 Torr | Commercial Suppliers |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Solubility | Soluble in methanol | Commercial Suppliers |

The relatively broad reported melting point range of 82-88 °C for commercially available 4-Butoxyphenylacetic acid suggests that the purity of the substance is a critical factor influencing this physical constant. Impurities present in a crystalline solid typically depress and broaden the melting point range. Therefore, for any application requiring high-purity material, purification and subsequent verification of the melting point are essential steps.

The Theoretical Basis of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and occurs at a single temperature.

Several factors intrinsically influence the melting point of a carboxylic acid like 4-Butoxyphenylacetic acid:

-

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form dimeric structures through hydrogen bonding between their carboxyl groups. These strong intermolecular forces require significant thermal energy to disrupt, leading to relatively high melting points compared to non-hydrogen-bonded molecules of similar molecular weight.

-

Van der Waals Forces: The butoxy group and the phenyl ring contribute to van der Waals interactions, which also add to the stability of the crystal lattice.

-

Crystal Packing: The efficiency with which the molecules pack into a crystal lattice affects the overall strength of the intermolecular forces. More efficient packing leads to a higher melting point. The presence of the flexible butoxy group might influence the packing efficiency.

-

Purity: Impurities disrupt the crystal lattice, weakening the intermolecular forces and leading to a depression and broadening of the melting point range. This phenomenon is the basis for using melting point as a criterion of purity.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points. Each polymorph will have a unique crystal lattice and, therefore, a distinct melting point. While no specific studies on the polymorphism of 4-Butoxyphenylacetic acid were found, it remains a possibility for organic molecules of this nature.

Experimental Determination of Melting Point

The accurate determination of the melting point is a fundamental technique in the characterization of a solid organic compound. Two common and reliable methods are the capillary melting point determination and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small sample of the material in a thin-walled capillary tube and observing the temperature range over which it melts.

-

Sample Preparation:

-

Ensure the 4-Butoxyphenylacetic acid sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

Compact the sample at the bottom of the tube by tapping the tube or by dropping it through a long glass tube onto a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a controllable heating rate and a means of observing the sample and the thermometer simultaneously.

-

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (in this case, up to around 70 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Interpretation:

-

A sharp melting range (0.5-1 °C) is indicative of a pure compound.

-

A broad melting range (greater than 2 °C) suggests the presence of impurities.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and precise determination of the melting point.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the 4-Butoxyphenylacetic acid sample into an aluminum DSC pan.

-

Hermetically seal the pan. An empty sealed pan is used as the reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting process will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically taken as the melting point.

-

The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing further information about the thermal properties of the material.

-

Purification of 4-Butoxyphenylacetic Acid by Recrystallization

To obtain a sharp melting point and ensure the material is suitable for high-purity applications, recrystallization is a necessary purification step. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, and it should not react with the compound.

-

Dissolution:

-

Place the crude 4-Butoxyphenylacetic acid in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., petroleum ether or a mixture of solvents like ethanol/water or toluene/heptane).

-

Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Crystals of 4-Butoxyphenylacetic acid should form as the solution cools and becomes supersaturated.

-

For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

-

-

Verification of Purity:

-

Determine the melting point of the recrystallized product. A sharp melting range close to the upper end of the reported range (e.g., 87-88 °C) would indicate successful purification.

-

Spectroscopic Characterization

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-Butoxyphenylacetic acid would be expected to show a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the butoxy side chain.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Butoxyphenylacetic acid would exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O stretch (ether and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bends (para-disubstituted): A characteristic band around 800-850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. Based on the structure of 4-Butoxyphenylacetic acid, the following signals would be expected in the ¹H NMR spectrum (in CDCl₃):

-

A triplet corresponding to the terminal methyl group of the butoxy chain (~0.9 ppm).

-

A multiplet for the two methylene groups of the butoxy chain (~1.4-1.7 ppm).

-

A triplet for the methylene group attached to the ether oxygen (~3.9 ppm).

-

A singlet for the methylene group of the acetic acid moiety (~3.6 ppm).

-

Two doublets for the aromatic protons in a para-disubstituted pattern (~6.8 and 7.2 ppm).

-

A broad singlet for the acidic proton of the carboxylic acid group (can be highly variable, >10 ppm).

Safety Information

A specific, comprehensive Safety Data Sheet (SDS) for 4-Butoxyphenylacetic acid is not widely available. However, based on the data for the closely related compound, 4-Methoxyphenylacetic acid, the following hazards should be considered. It is imperative to consult a specific SDS for the compound once obtained from a supplier.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes.

Conclusion

The melting point of 4-Butoxyphenylacetic acid is a critical parameter for its identification, characterization, and purity assessment. The reported range of 82-88 °C highlights the importance of purification, typically through recrystallization, to obtain a sharp and consistent melting point. This guide has provided a comprehensive overview of the theoretical principles governing the melting point of this compound, detailed experimental protocols for its determination using both classical and modern techniques, and a framework for its purification and spectroscopic characterization. For researchers and professionals in drug development, a thorough understanding and application of these principles and methods are essential for ensuring the quality and reliability of their scientific work.

References

-

NIST Mass Spectrometry Data Center. 4-(n-Butoxyphenyl)acetic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD. [Link] (accessed January 12, 2026).

- Sigma-Aldrich. Safety Data Sheet for 4-Methoxyphenylacetic acid.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

- Williamson, K.L., & Masters, K.M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for experimental organic chemistry techniques).

Diagrams

Caption: Chemical structure of 4-Butoxyphenylacetic acid.

An In-Depth Technical Guide to the Synthesis of 4-Butoxyphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 4-butoxyphenylacetic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established and modern synthetic methodologies. The guide delves into the mechanistic underpinnings of each route, providing field-proven insights into experimental choices and self-validating protocols. Emphasis is placed on the Williamson ether synthesis, the Willgerodt-Kindler reaction, and palladium-catalyzed carbonylation, with detailed step-by-step procedures and comparative data.

Introduction: The Significance of 4-Butoxyphenylacetic Acid

4-Butoxyphenylacetic acid is a key building block in the synthesis of various organic molecules, most notably finding application as a crucial intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural motif, featuring a substituted phenylacetic acid, is a common pharmacophore. A thorough understanding of its synthesis is therefore paramount for process optimization, cost reduction, and the development of novel analogues. This guide will explore the most scientifically sound and industrially relevant methods for its preparation.

Primary Synthetic Pathways

The synthesis of 4-butoxyphenylacetic acid can be approached through several strategic disconnections. The most prevalent and practical routes are detailed below, each with its own set of advantages and considerations.

Pathway 1: Williamson Ether Synthesis of 4-Hydroxyphenylacetic Acid

The Williamson ether synthesis is a classic and highly reliable method for the preparation of ethers, and it represents a direct and efficient route to 4-butoxyphenylacetic acid.[1][2] This pathway commences with the readily available starting material, 4-hydroxyphenylacetic acid, and involves the alkylation of the phenolic hydroxyl group with a suitable butylating agent.

2.1.1. Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In the first step, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, forming a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane) and displacing the halide leaving group to form the desired ether linkage.

2.1.2. Experimental Protocol

Materials:

-

4-Hydroxyphenylacetic acid

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (2-3 equivalents).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

1-Bromobutane (1.1-1.5 equivalents) is then added to the reaction mixture.

-

For enhanced reaction rates, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide can be added, which is particularly useful in biphasic systems.[4][5][6]

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude 4-butoxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

2.1.3. Process Optimization and Considerations

-

Choice of Base: Stronger bases like sodium hydride (NaH) can also be used for complete deprotonation, but potassium carbonate is often preferred for its ease of handling and milder nature.

-

Solvent System: Polar aprotic solvents like DMF or acetonitrile generally lead to faster reaction rates compared to acetone.

-

Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) is highly recommended for large-scale preparations, as it can significantly improve reaction efficiency by facilitating the transfer of the phenoxide ion into the organic phase.[4][5][6]

Pathway 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative, multi-step approach to 4-butoxyphenylacetic acid, typically starting from a substituted acetophenone.[7][8][9] This pathway is particularly useful when 4-butoxyacetophenone is a more accessible starting material than 4-hydroxyphenylacetic acid.

2.2.1. Overall Synthetic Strategy

The synthesis commences with the butylation of 4-hydroxyacetophenone to yield 4-butoxyacetophenone. This intermediate is then subjected to the Willgerodt-Kindler reaction conditions, which involves heating with sulfur and a secondary amine (commonly morpholine), to form a thioamide intermediate.[10][11] Subsequent hydrolysis of the thioamide furnishes the desired 4-butoxyphenylacetic acid.

2.2.2. Mechanistic Insights

The mechanism of the Willgerodt-Kindler reaction is complex and involves several proposed intermediates.[7][8][9] It is generally accepted that the reaction initiates with the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations ultimately lead to the formation of the terminal thioamide.

2.2.3. Experimental Protocols

Step 1: Synthesis of 4-Butoxyacetophenone

This step is a standard Williamson ether synthesis, analogous to the procedure described in section 2.1.2, but starting with 4-hydroxyacetophenone.

Step 2: Willgerodt-Kindler Reaction of 4-Butoxyacetophenone

Materials:

-

4-Butoxyacetophenone

-

Elemental sulfur

-

Morpholine

-

Pyridine (optional, as solvent)

Procedure:

-

A mixture of 4-butoxyacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-4 equivalents) is heated to reflux.[12][13]

-

The reaction is typically carried out neat or in a high-boiling solvent like pyridine.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and the excess morpholine and sulfur are removed. The crude product, 4-(4-butoxyphenyl)thioacetylmorpholide, can be purified by column chromatography or used directly in the next step.

Step 3: Hydrolysis of the Thioamide

Materials:

-

4-(4-butoxyphenyl)thioacetylmorpholide

-

Sodium hydroxide or sulfuric acid

-

Ethanol/Water

Procedure:

-

The crude thioamide is subjected to hydrolysis under either acidic or basic conditions.

-

For basic hydrolysis, the thioamide is refluxed in an aqueous ethanolic solution of sodium hydroxide.

-

For acidic hydrolysis, a mixture of sulfuric acid and water is used.[13]

-

After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with concentrated HCl to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization.

Pathway 3: Palladium-Catalyzed Carbonylation

A more contemporary approach to the synthesis of phenylacetic acid derivatives involves the palladium-catalyzed carbonylation of aryl halides or related starting materials.[14][15][16] In the context of 4-butoxyphenylacetic acid, this could involve the carbonylation of 4-butoxytoluene.

2.3.1. Mechanistic Overview

The catalytic cycle typically involves the oxidative addition of the aryl substrate to a low-valent palladium complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium intermediate. Subsequent reaction with a nucleophile (in this case, an alcohol to form an ester, followed by hydrolysis) regenerates the palladium catalyst and yields the desired product.

2.3.2. Exemplary Protocol (Esterification followed by Hydrolysis)

Materials:

-

4-Butoxytoluene

-

Carbon monoxide (CO)

-

Ethanol

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Ligand (e.g., Xantphos)

-

Oxidant (e.g., di-tert-butyl peroxide)

-

Base (for hydrolysis, e.g., NaOH)

Procedure:

-

A pressure reactor is charged with 4-butoxytoluene, ethanol, a palladium catalyst, a suitable ligand, and an oxidant.

-

The reactor is purged and then pressurized with carbon monoxide.

-

The reaction mixture is heated and stirred for a specified period.

-

After the reaction, the vessel is cooled, and the pressure is released.

-

The resulting ester, ethyl 4-butoxyphenylacetate, is isolated and purified.

-

The ester is then hydrolyzed to 4-butoxyphenylacetic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Data Summary and Comparison of Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Williamson Ether Synthesis | 4-Hydroxyphenylacetic acid | Butyl halide, Base | High yields, readily available starting materials, straightforward procedure. | May require phase-transfer catalyst for optimal results. | >85% |

| Willgerodt-Kindler Reaction | 4-Hydroxyacetophenone | Butyl halide, Sulfur, Morpholine | Utilizes alternative starting materials. | Multi-step, can have strong odors, potentially lower overall yield. | 60-75% (overall) |

| Palladium-Catalyzed Carbonylation | 4-Butoxytoluene | CO, Pd catalyst, Ligand | High atom economy, modern methodology. | Requires specialized equipment (pressure reactor), catalyst cost. | Variable, can be high |

Visualization of Synthetic Pathways

Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of 4-butoxyphenylacetic acid.

Willgerodt-Kindler Reaction Pathway

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. iajpr.com [iajpr.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Willgerodt_rearrangement [chemeurope.com]